1-Cyclopropyl-3-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC14264893
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 1-cyclopropyl-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2 |
| Standard InChI Key | OIPDQFASJNLEME-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
1-Cyclopropyl-3-phenylprop-2-en-1-one belongs to the class of α,β-unsaturated ketones, where the cyclopropyl ring introduces steric and electronic effects that modulate reactivity. The compound’s IUPAC name is (E)-1-cyclopropyl-3-phenylprop-2-en-1-one, reflecting the trans configuration of the double bond. Key structural identifiers include:
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Canonical SMILES:
C1CC1C(=O)C=CC2=CC=CC=C2 -
InChIKey:
OIPDQFASJNLEME-RMKNXTFCSA-N -
Isomeric SMILES:
C1CC1C(=O)/C=C/C2=CC=CC=C2
The cyclopropyl group’s ring strain and the conjugated π-system of the α,β-unsaturated ketone create a reactive scaffold amenable to diverse chemical transformations.
Table 1: Physicochemical Properties of 1-Cyclopropyl-3-phenylprop-2-en-1-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O | |
| Molecular Weight | 172.22 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Soluble in DMSO, THF |
Synthesis Methods
Cyclopropanation and Cross-Coupling Reactions
The synthesis of 1-cyclopropyl-3-phenylprop-2-en-1-one typically involves cyclopropanation strategies or cross-coupling reactions. A prominent method utilizes sodium hydride in a dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) mixture to facilitate the formation of the cyclopropyl ring. This approach achieves high yields under controlled temperatures (0–25°C) and inert atmospheres.
An alternative route involves the Claisen-Schmidt condensation of cyclopropyl ketones with aromatic aldehydes. For example, reacting 1-cyclopropylethanone with benzaldehyde in the presence of a base like NaOH generates the α,β-unsaturated ketone . This method mirrors procedures used for synthesizing structurally analogous compounds, such as 1-cyclopropyl-3-phenylbut-2-en-1-one (CAS 57022879) .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | NaH, DMSO/THF, 0–25°C | High | |
| Claisen-Schmidt Condensation | NaOH, DMF, 0°C, 1 h | Moderate |
Chemical Reactivity
Michael Addition and Conjugate Addition
As an α,β-unsaturated ketone, 1-cyclopropyl-3-phenylprop-2-en-1-one participates in Michael addition reactions, where nucleophiles such as amines or enolates attack the β-carbon. The cyclopropyl group’s electron-withdrawing nature enhances the electrophilicity of the α,β-unsaturated system, accelerating these reactions. For instance, reactions with secondary amines yield β-amino ketones, which are valuable intermediates in alkaloid synthesis.
Cycloaddition Reactions
The compound’s conjugated diene system enables participation in [4+2] Diels-Alder cycloadditions, forming six-membered rings. These reactions are stereoselective, with the cyclopropyl ring influencing the transition state’s geometry.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra are critical for confirming the compound’s structure. Key signals include:
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¹H NMR (DMSO-d₆): δ 1.12–1.28 (m, 4H, cyclopropyl CH₂), 7.62 (m, 2H, aromatic CH), 7.81 (dd, 2H, vinyl CH) .
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¹³C NMR: Peaks at δ 195–200 ppm (carbonyl C), 125–130 ppm (vinyl C), and 10–15 ppm (cyclopropyl C).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 172.22 (calculated for C₁₂H₁₂O). Fragmentation patterns reveal cleavage of the cyclopropyl ring and loss of the phenyl group.
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